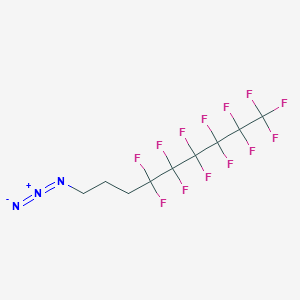
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide
Übersicht
Beschreibung
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide is a fluorinated organic compound with the molecular formula C9H6F13N3. It is also known by other names such as 1H,1H,2H,2H,3H,3H-Perfluorononyl azide and 3-(Perfluorohexyl)propyl azide . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide typically involves the reaction of a fluorinated alkyl iodide with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents and conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include sodium azide, reducing agents, and various catalysts. The major products formed depend on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide has several scientific research applications:
Chemistry: It is used in the synthesis of fluorinated compounds and materials, which are valuable in various chemical processes and applications.
Biology: The compound can be used in bioconjugation reactions, where it helps in attaching fluorinated tags to biomolecules for imaging and diagnostic purposes.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide involves its ability to undergo various chemical reactions, particularly those involving the azide group. The azide group is highly reactive and can participate in cycloaddition and substitution reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide can be compared with other fluorinated azides and alkyl azides:
1H,1H,2H,2H-Perfluorononyl azide: Similar in structure but may differ in the degree of fluorination and reactivity.
3-(Perfluorohexyl)propyl azide: Another fluorinated azide with a different alkyl chain length, affecting its physical and chemical properties.
9-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorononane: A closely related compound with similar applications but potentially different reactivity and stability.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties that make it suitable for various applications.
Eigenschaften
IUPAC Name |
9-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13N3/c10-4(11,2-1-3-24-25-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEDVGBNEFVPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465994 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852527-60-7 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1610295.png)
![3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B1610297.png)

![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)





![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)

